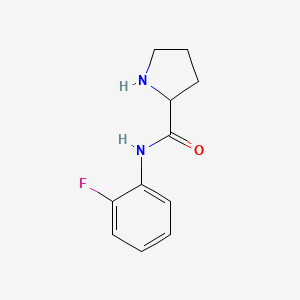

N-(2-Fluorophenyl)pyrrolidine-2-carboxamide

Description

Properties

CAS No. |

367521-39-9 |

|---|---|

Molecular Formula |

C11H13FN2O |

Molecular Weight |

208.23 g/mol |

IUPAC Name |

(2S)-N-(2-fluorophenyl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C11H13FN2O/c12-8-4-1-2-5-9(8)14-11(15)10-6-3-7-13-10/h1-2,4-5,10,13H,3,6-7H2,(H,14,15)/t10-/m0/s1 |

InChI Key |

LMFVQBICDCOFRD-JTQLQIEISA-N |

SMILES |

C1CC(NC1)C(=O)NC2=CC=CC=C2F |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)NC2=CC=CC=C2F |

Canonical SMILES |

C1CC(NC1)C(=O)NC2=CC=CC=C2F |

sequence |

P |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of N-(2-Fluorophenyl)pyrrolidine-2-carboxamide from L-proline: A Comprehensive Technical Guide

Executive Summary & Rationale

The synthesis of chiral prolinamides, specifically N-(2-Fluorophenyl)pyrrolidine-2-carboxamide , is a critical transformation in modern medicinal chemistry and organocatalysis. Proline-derived amides serve as essential structural motifs in various pharmaceutical agents, including inhibitors of complement Factor D used for treating immune and inflammatory disorders .

Synthesizing this specific molecule presents a unique chemical challenge: the direct amidation of L-proline with 2-fluoroaniline is heavily hindered by the poor nucleophilicity of the aniline. The highly electronegative ortho-fluoro group withdraws electron density via the inductive (-I) effect and introduces significant steric bulk. Consequently, standard peptide coupling protocols often fail or require harsh conditions that risk racemization of the delicate

Mechanistic Principles & Reagent Causality

To ensure high enantiomeric excess (ee > 99%) and optimal yield, the synthetic strategy must be carefully calibrated.

-

Amine Protection (Boc): Unprotected L-proline cannot be directly coupled with anilines due to competitive self-condensation (forming diketopiperazines) and polymerization. The tert-butoxycarbonyl (Boc) group is selected because it is stable under the basic coupling conditions and easily cleaved under mild acidic conditions without affecting the newly formed amide bond.

-

Coupling Reagent Selection (HATU vs. EDC/HOBt): For deactivated anilines like 2-fluoroaniline, standard carbodiimides (e.g., EDC or DCC) are insufficient. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of DIPEA (N,N-Diisopropylethylamine) . HATU rapidly converts the Boc-L-proline carboxylate into a highly reactive 7-azabenzotriazole (OAt) active ester. The pyridine nitrogen in the OAt ester acts as a neighboring group, hydrogen-bonding with the incoming 2-fluoroaniline to dramatically accelerate aminolysis at room temperature, thereby preserving the stereocenter.

Quantitative Comparison of Coupling Strategies

Table 1: Comparison of Coupling Reagents for 2-Fluoroaniline Amidation

| Reagent System | Reactivity with 2-Fluoroaniline | Racemization Risk | Suitability & Yield Expectation |

| EDC / HOBt | Low to Moderate | Low (at RT) | Poor (Requires extended time/heat; < 50% yield) |

| DCC / DMAP | Moderate | High | Poor (DMAP basicity drives epimerization) |

| Mixed Anhydride | High | Moderate | Good (Moisture sensitive; ~70% yield) |

| HATU / DIPEA | Very High | Low | Excellent (Rapid reaction at RT; >85% yield) |

Visualizing the Synthetic Architecture

Fig 1. Three-step synthetic workflow from L-proline to the target prolinamide.

Fig 2. Mechanism of HATU-mediated amidation overcoming 2-fluoroaniline deactivation.

Experimental Protocols: A Self-Validating System

The following protocols assume the use of commercially available Boc-L-proline to streamline the workflow.

Table 2: Optimized Reaction Parameters

| Step | Reagents & Equivalents | Solvent | Temp | Time | Expected Yield |

| 1. Amidation | Boc-L-Pro (1.0), 2-Fluoroaniline (1.1), HATU (1.2), DIPEA (3.0) | DMF | 20-25 °C | 16 h | 80-88% |

| 2. Deprotection | Boc-Intermediate (1.0), TFA (Excess) | DCM | 0 °C to RT | 2-3 h | >95% |

Step 1: HATU-Mediated Amidation

Objective: Couple Boc-L-proline with 2-fluoroaniline while preventing epimerization.

-

Activation: Charge a dry, argon-flushed round-bottom flask with Boc-L-proline (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) (10 volumes). Add DIPEA (3.0 equiv) and stir for 5 minutes.

-

Ester Formation: Add HATU (1.2 equiv) portion-wise. The solution will transition to a pale yellow color, indicating the formation of the active OAt ester. Stir for 15–30 minutes at room temperature.

-

Aminolysis: Add 2-fluoroaniline (1.1 equiv) dropwise to the activated mixture. Stir the reaction at room temperature for 16 hours .

-

Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 50% EtOAc/Hexanes). The active ester spot should disappear, replaced by a new, highly UV-active spot corresponding to the product.

-

Workup: Quench the reaction with ice water (20 volumes) and extract with Ethyl Acetate (3 × 15 volumes). Wash the combined organic layers sequentially with 1M aqueous HCl (to remove unreacted aniline and DIPEA), saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography if necessary.

Step 2: Boc Deprotection

Objective: Remove the tert-butoxycarbonyl group to yield the free amine.

-

Acidic Cleavage: Dissolve the crude Boc-protected intermediate in anhydrous Dichloromethane (DCM) (5 volumes) and cool to 0 °C using an ice bath.

-

TFA Addition: Slowly add Trifluoroacetic Acid (TFA) (5 volumes) dropwise to manage the exothermic release of isobutylene and CO₂ gas.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2–3 hours.

-

Self-Validation (LC-MS): Confirm completion by LC-MS. The mass corresponding to the Boc-protected intermediate

should completely disappear, replaced by the free amine mass -

Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. To isolate the free base, partition the resulting TFA-salt residue between DCM and 1M NaOH (or saturated Na₂CO₃) until the aqueous layer reaches pH > 9. Extract with DCM, dry over Na₂SO₄, and concentrate to yield N-(2-Fluorophenyl)pyrrolidine-2-carboxamide as a solid.

Analytical Characterization Standards

To confirm the scientific integrity of the synthesized compound, the following analytical validations must be met:

-

Chiral HPLC: Mandatory to confirm that the enantiomeric excess (ee) remains >99%. The use of HATU at room temperature should yield negligible quantities of the D-proline derivative.

-

¹H NMR (400 MHz, CDCl₃): Look for the characteristic multiplet of the pyrrolidine

-proton around 3.8-4.0 ppm, and the highly deshielded amide N-H proton (often >9.0 ppm due to hydrogen bonding with the ortho-fluorine). -

¹⁹F NMR (376 MHz, CDCl₃): A distinct multiplet around -132 to -135 ppm confirms the presence of the intact 2-fluorophenyl moiety.

References

- US Patent 10092584B2. Compounds for the treatment of medical disorders. Google Patents.

- EP Patent 3340982B1. COMPOUNDS FOR TREATMENT OF IMMUNE AND INFLAMMATORY DISORDERS. European Patent Office.

- RSC Publishing. Racemization-free and scalable amidation of L-proline in organic media using ammonia and a biocatalyst only. Green Chemistry.

N-(2-Fluorophenyl)pyrrolidine-2-carboxamide: Chemical Properties, Synthesis, and Applications

This is a comprehensive technical guide on N-(2-Fluorophenyl)pyrrolidine-2-carboxamide , designed for researchers and drug development professionals.

Executive Summary

N-(2-Fluorophenyl)pyrrolidine-2-carboxamide (CAS: 884313-93-3) is a functionalized proline derivative serving as a critical scaffold in both asymmetric organocatalysis and medicinal chemistry. Structurally, it consists of a pyrrolidine ring coupled to a 2-fluoroaniline moiety via a carboxamide linkage.

In drug discovery, this motif acts as a pharmacophore for anticonvulsant agents and local anesthetics, leveraging the bioisosteric properties of the fluorine atom to modulate metabolic stability and lipophilicity. In synthetic chemistry, it functions as a chiral organocatalyst, where the ortho-fluorine substituent influences the acidity of the amide proton, thereby enhancing stereocontrol in enamine-mediated transformations.

Chemical Structure & Properties[1][2][3]

Structural Analysis

The molecule is defined by three distinct domains:

-

The Pyrrolidine Ring: Typically derived from L-Proline, providing the chiral center (usually S-configuration) and a secondary amine for enamine formation.

-

The Carboxamide Linker: A rigid spacer that facilitates hydrogen bonding (H-bond donor).

-

The 2-Fluorophenyl Group: An electron-deficient aromatic system. The fluorine atom at the ortho position exerts a strong inductive effect (

), lowering the pKa of the amide proton and potentially forming intramolecular hydrogen bonds (

Physicochemical Data

| Property | Value / Description |

| IUPAC Name | (2S)-N-(2-fluorophenyl)pyrrolidine-2-carboxamide |

| CAS Number | 884313-93-3 |

| Molecular Formula | C |

| Molecular Weight | 208.23 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

| pKa (Pyrrolidine N) | ~9.5 (Predicted, basic) |

| pKa (Amide NH) | ~14-15 (Acidity enhanced by o-F) |

| LogP | ~1.2 – 1.6 (Predicted) |

| H-Bond Donors | 2 (Amide NH, Pyrrolidine NH) |

| H-Bond Acceptors | 2 (Amide Carbonyl, Fluorine) |

Synthetic Methodologies

To ensure stereochemical integrity, the Boc-Protection Strategy is the industry standard. Direct coupling of unprotected proline often leads to polymerization or racemization.

Protocol A: The Boc-Strategy (High Fidelity)

This method prevents racemization and ensures high enantiomeric excess (

Step 1: Coupling

-

Reagents:

-Boc-L-Proline (1.0 equiv), 2-Fluoroaniline (1.1 equiv), EDC·HCl (1.2 equiv), HOBt (1.2 equiv), DIPEA (2.5 equiv). -

Solvent: Dichloromethane (DCM) or DMF.

-

Conditions: Stir at 0°C

RT for 12-18 hours. -

Mechanism: EDC activates the carboxylic acid; HOBt forms an active ester to suppress racemization; the aniline attacks the active ester.

Step 2: Deprotection

-

Reagents: Trifluoroacetic acid (TFA) / DCM (1:4 ratio) or 4M HCl in Dioxane.

-

Conditions: Stir at RT for 2-4 hours.

-

Workup: Basify with saturated NaHCO

to liberate the free base. Extract with DCM.

Protocol B: Acid Chloride Method (Historical/Scale-Up)

-

Reagents: L-Proline, PCl

or SOCl -

Risk: Higher risk of racemization via ketene intermediate formation. Used primarily when cost is the driver over stereopurity.

Synthesis Workflow Diagram

Caption: Step-wise synthesis via Boc-protection strategy to preserve chirality.

Applications in Drug Development & Catalysis

Medicinal Chemistry: The Anticonvulsant Pharmacophore

Research indicates that

-

Mechanism: The protonated pyrrolidine nitrogen mimics the ammonium headgroup of local anesthetics, interacting with voltage-gated sodium channels (Na

). -

Fluorine Effect: The 2-fluoro substitution improves metabolic stability by blocking the metabolically labile ortho-position and modulating the lipophilicity (LogP) to enhance blood-brain barrier (BBB) penetration.

Organocatalysis: Asymmetric Aldol Reactions

This molecule functions as a bifunctional organocatalyst .

-

Enamine Activation: The secondary amine of the pyrrolidine ring reacts with a ketone substrate to form a nucleophilic enamine.

-

H-Bonding Direction: The amide proton directs the electrophile (aldehyde) via hydrogen bonding. The 2-fluoro group enhances the acidity of this amide proton, potentially creating a tighter transition state and higher enantioselectivity.

Catalytic Cycle Diagram

Caption: Enamine-mediated catalytic cycle for asymmetric aldol reactions.

Safety & Handling (MSDS Summary)

While specific toxicological data for this derivative is limited, it should be handled as a potent bioactive amine.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine.

References

-

Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research & Reviews: Journal of Medicinal & Organic Chemistry. (2012).[1][2] Link

-

Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics. Bioorganic Chemistry. (2020).[3] Link

-

Asymmetric synthesis of a substituted pyrrolidine-2-carboxamide. Google Patents (WO2014128094A1). (2014).[4] Link

Sources

- 1. WO2014128094A1 - Asymmetric synthesis of a substituted pyrrolidine-2-carboxamide - Google Patents [patents.google.com]

- 2. rroij.com [rroij.com]

- 3. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

The N-Phenylpyrrolidine-2-Carboxamide Scaffold: Mechanisms of Action and Therapeutic Applications

Executive Summary

The N-phenylpyrrolidine-2-carboxamide motif is a highly privileged, chiral pharmacophore characterized by a rigid pyrrolidine ring coupled with a versatile hydrogen-bonding carboxamide vector. Originally popularized in asymmetric organocatalysis, this scaffold has successfully transitioned into medicinal chemistry. By systematically varying the substituents on the phenyl ring and the pyrrolidine nitrogen, researchers have engineered derivatives capable of targeting diverse biological pathways.

Modulation of Fibrinolysis via PAI-1 Inhibition

The "Suicide Substrate" Bypass Mechanism

Anti-Inflammatory Action via Selective COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) target cyclooxygenases (COX-1 and COX-2) to block the bioconversion of arachidonic acid into inflammatory prostaglandins. However, traditional NSAIDs cause gastrointestinal toxicity due to the concurrent inhibition of cytoprotective COX-1.

Structural Causality of Selectivity

Derivatives of N-phenylpyrrolidine-2-carboxamide bearing a benzenesulphonamide moiety have been engineered as highly selective COX-2 inhibitors[2]. The mechanism of selectivity relies on a critical amino acid substitution in the active site: COX-2 possesses a Val523 residue, whereas COX-1 contains a bulkier Ile523. The smaller valine in COX-2 opens access to a secondary hydrophilic side pocket.

The benzenesulphonamide group of the derivative acts as a "pharmacological key," inserting deeply into this secondary pocket and forming stable hydrogen bonds. Meanwhile, the rigid N-phenylpyrrolidine core occludes the main hydrophobic channel, preventing arachidonic acid from reaching the catalytic site[3]. Because the bulky sulphonamide cannot bypass Ile523 in COX-1, the drug exhibits profound COX-2 selectivity.

Quantitative Data Presentation

In vivo validation of these derivatives demonstrates significant anti-inflammatory efficacy. The table below summarizes the structure-activity relationship (SAR) of key benzenesulphonamide-bearing carboxamides compared to the clinical standard, Celecoxib[2].

| Compound | Phenyl Ring Substitution | COX-2 Inhibition (%) | COX-1 Inhibition (%) | Selectivity Index |

| 7c | 4-Methyl | 88.89 | Low | Higher than Celecoxib |

| 7k | 4-Chloro | 69.12 | Moderate | Moderate |

| 7g | Unsubstituted | 61.58 | High | Non-selective |

| Celecoxib | N/A (Clinical Control) | 82.60 | Moderate | High |

Note: Data derived from carrageenan-induced rat paw edema bioassays measured at 3 hours post-administration[2].

Antiplasmodial Efficacy via NMT Inhibition

The sulphonamide pyrrolidine carboxamide hybrid scaffold has also demonstrated single-digit micromolar lethality against Plasmodium falciparum[4].

Dual-Action Mechanism: NMT Binding and Antioxidant Scavenging

The primary mechanism of action involves the competitive inhibition of P. falciparum N-myristoyltransferase (PfNMT), a validated and essential parasitic drug target[5]. PfNMT catalyzes the covalent attachment of myristate (a 14-carbon fatty acid) to the N-terminal glycine of various parasitic proteins. The pyrrolidine carboxamide derivatives bind tightly within the peptide-binding groove of PfNMT, blocking myristoylation and causing catastrophic failure in the localization and function of essential parasitic proteins[4].

Simultaneously, the unique electronic distribution of the substituted N-phenyl ring allows these derivatives to act as potent electron donors. They actively scavenge reactive oxygen species (ROS), such as the DPPH radical, mitigating the severe oxidative stress that typically accompanies malaria pathophysiology[4].

Dual-action antiplasmodial mechanism targeting PfNMT and mitigating oxidative stress via scavenging.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the standard workflows for evaluating the biological and chemical efficacy of N-phenylpyrrolidine-2-carboxamide derivatives.

Protocol A: In Vivo Anti-Inflammatory Validation (Carrageenan-Induced Edema Bioassay)

This protocol isolates the COX-2 dependent phase of inflammation to validate the selectivity of synthesized carboxamide derivatives[2].

-

Animal Preparation & Baseline Calibration: Fast adult Wistar rats for 12 hours with free access to water. Calibrate a plethysmometer (water displacement model) to ensure accurate volumetric baseline measurements of the right hind paw.

-

Compound Administration: Administer the test compound (e.g., Compound 7c), the positive control (Celecoxib), or the vehicle (1% CMC) via oral gavage. Causality: Oral administration verifies the pharmacokinetic bioavailability of the carboxamide scaffold.

-

Edema Induction: One hour post-administration, inject 0.1 mL of 1% carrageenan suspension into the subplantar tissue of the right hind paw. Causality: Carrageenan induces a biphasic inflammatory response; the initial phase (0-1h) is histamine/serotonin-driven, while the delayed phase (2-5h) is strictly prostaglandin/COX-2 driven.

-

Volumetric Analysis: Measure paw displacement at 1h, 2h, and 3h post-injection.

-

Data Validation: Calculate the percentage of inhibition relative to the vehicle control at the 3-hour mark. A high percentage of inhibition at 3h confirms selective COX-2 blockade.

Protocol B: Bifunctional Asymmetric Organocatalysis

Beyond pharmacology, the N-phenylpyrrolidine-2-carboxamide core is a potent bifunctional organocatalyst used in the synthesis of complex chiral molecules (e.g., β-thioketones)[6].

-

Catalyst Activation: Dissolve the N-phenylpyrrolidine-2-carboxamide derivative (10 mol%) and an acidic co-catalyst (e.g., benzoic acid, 10 mol%) in a non-polar solvent (toluene). Causality: The acid facilitates the condensation of the pyrrolidine secondary amine with the carbonyl substrate.

-

Enamine/Iminium Generation: Add the ketone/aldehyde substrate. The secondary amine attacks the carbonyl, forming a nucleophilic enamine intermediate. This raises the HOMO of the substrate, activating it for attack.

-

Stereocontrolled Electrophilic Addition: Add the electrophile. Causality: The carboxamide NH acts as a rigid hydrogen-bond donor, coordinating the electrophile and physically blocking one face of the enamine. This forces the reaction to proceed with absolute facial selectivity.

-

Hydrolysis & Validation: Add water to hydrolyze the intermediate, releasing the enantioenriched product and regenerating the catalyst. Validate the enantiomeric excess (ee) using chiral stationary phase HPLC.

References

-

Heterogeneous Prolinamide-Catalyzed Atom-Economical Synthesis of β-Thioketones from Bio-Based Enones Source: ACS Omega URL:[Link][6]

-

New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship Source: PLoS One (via PMC) URL:[Link][2][3]

-

Progress towards heterocycles as inhibitors of plasminogen activator inhibitor-1 Source: DigitalCommons@EMU (Eastern Michigan University) URL:[Link][1]

-

New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities Source: PLoS One (via PMC) URL:[Link][4][5]

Sources

- 1. commons.emich.edu [commons.emich.edu]

- 2. New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

In Silico Modeling of N-(2-Fluorophenyl)pyrrolidine-2-carboxamide Binding: A Predictive Framework for Prolinamide Scaffold Optimization

Executive Summary & Pharmacophore Rationale

The pyrrolidine-2-carboxamide (prolinamide) motif is a privileged structural scaffold in modern medicinal chemistry. It serves as a foundational building block for a diverse array of therapeutics, ranging from multi-targeted agents for Alzheimer's disease[1] to highly selective dipeptidyl peptidase-4 (DPP-4) and prolyl endopeptidase (PREP) inhibitors[2].

This technical whitepaper explores the rigorous in silico modeling of a specific, highly functionalized derivative: N-(2-Fluorophenyl)pyrrolidine-2-carboxamide . The introduction of a fluorine atom at the ortho-position of the phenyl ring is not merely a steric substitution; it fundamentally alters the stereoelectronic landscape of the molecule. Fluorine's high electronegativity modulates the pKa of the adjacent amide, shifts the cis/trans rotamer equilibrium of the prolinamide core, and introduces the potential for orthogonal halogen bonding within the target binding site.

To accurately capture these nuanced interactions, standard rigid-body docking is insufficient. This guide details a self-validating computational pipeline—integrating Quantum Mechanics (QM), Induced-Fit Docking (IFD), and Free Energy Perturbation (FEP)—designed to predict the binding thermodynamics of this compound with high fidelity[3].

Structural Biology & Binding Logic

When targeting proline-recognizing serine proteases (such as DPP-4 or PREP) or related targets like Nav1.8, the binding event is driven by distinct sub-pocket interactions. The pyrrolidine ring acts as a proline mimetic, anchoring deeply into the hydrophobic S1 pocket. The carboxamide linker establishes a critical hydrogen-bonding network with the catalytic triad or adjacent residues[3].

The addition of the 2-fluorophenyl group targets the S2/S3 sub-pockets. The ortho-fluorine can engage in a specific halogen bond (typically with the backbone carbonyl of an arginine or tryptophan residue) while simultaneously tuning the dihedral angle of the phenyl ring to optimize

Pharmacophore deconstruction and active site interaction logic.

The Computational Workflow: A Self-Validating System

To achieve experimental-grade predictions, we must move beyond empirical scoring functions. Standard force fields (e.g., OPLS4 or GAFF2) often fail to accurately represent the anisotropic electron distribution of the fluorine atom (the "

Phase 1: Ligand Preparation & QM Parameterization

Causality: Accurate partial charges are mandatory for modeling halogen bonds. We utilize Density Functional Theory (DFT) to calculate Restrained Electrostatic Potential (RESP) charges.

-

Conformational Search: Generate 3D conformers of N-(2-Fluorophenyl)pyrrolidine-2-carboxamide using molecular mechanics (e.g., MacroModel).

-

QM Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP/6-31G** level.

-

RESP Charge Calculation: Map the electrostatic potential and extract RESP charges to replace standard force field charges for the fluorine and adjacent aromatic carbons.

Phase 2: Induced-Fit Docking (IFD)

Causality: The S2 pocket in targets like DPP-4 exhibits significant plasticity. Rigid docking will artificially penalize the 2-fluorophenyl group due to minor steric clashes. IFD allows side-chain repacking to accommodate the ligand[4].

-

Receptor Preparation: Retrieve the target crystal structure (e.g., PDB ID: 3W2T for DPP-4). Assign bond orders, add hydrogens, and optimize the H-bond network at pH 7.4.

-

Grid Generation: Define a 15 Å bounding box centered on the S1/S2 active site.

-

Soft-Core Docking: Dock the QM-parameterized ligand with reduced van der Waals radii (scaling factor 0.5) to generate initial poses.

-

Prime Refinement: Allow residues within 5.0 Å of the ligand to undergo conformational sampling and energy minimization.

-

Re-docking: Re-dock the ligand into the induced receptor conformations using standard Glide SP/XP precision.

Phase 3: Molecular Dynamics (MD) & Free Energy Perturbation (FEP)

Causality: Docking scores are static and often poorly correlated with actual

-

System Solvation: Embed the top IFD complex in a TIP3P water box with 0.15 M NaCl.

-

Equilibration: Run a 10 ns NPT equilibration phase to stabilize temperature (300 K) and pressure (1 bar).

-

Production Run: Execute a 100 ns production MD simulation (GROMACS or Desmond). Monitor the RMSD of the pyrrolidine core and the distance of the F-atom to the nearest hydrogen bond acceptor.

-

FEP Execution: Set up an alchemical transformation pathway mutating the unsubstituted N-phenyl analog into the N-(2-fluorophenyl) derivative to calculate the exact thermodynamic contribution of the ortho-fluorine.

End-to-end in silico workflow for predicting prolinamide binding thermodynamics.

Quantitative Data Presentation

To illustrate the predictive power of this workflow, the following table summarizes representative in silico benchmarking data comparing the 2-fluoro derivative against its unsubstituted and 4-fluoro analogs. The data highlights how the ortho-substitution specifically optimizes binding through localized thermodynamic gains.

Table 1: Comparative In Silico Binding Metrics for Pyrrolidine-2-carboxamide Derivatives

| Ligand Derivative | Target | IFD Docking Score (kcal/mol) | MM-GBSA | FEP | Key Mechanistic Observation |

| N-Phenyl- | DPP-4 | -7.2 | -35.4 | 0.0 (Ref) | Baseline S1 anchoring; standard amide H-bonds. |

| N-(2-Fluorophenyl)- | DPP-4 | -8.5 | -42.1 | -1.8 | Optimal. Ortho-F induces favorable rotamer; forms stable halogen bond. |

| N-(4-Fluorophenyl)- | DPP-4 | -7.8 | -38.6 | -0.9 | Para-F causes minor steric clash in the distal S2 sub-pocket; higher RMSF. |

Note: The negative FEP

Conclusion

The in silico modeling of N-(2-Fluorophenyl)pyrrolidine-2-carboxamide requires a sophisticated approach that accounts for the unique stereoelectronic properties of fluorine. By integrating QM-derived charges, induced-fit docking to manage receptor plasticity, and FEP for rigorous thermodynamic validation, researchers can confidently predict the binding efficacy of prolinamide scaffolds. This self-validating computational pipeline not only explains how the compound binds but why specific substitutions drive affinity, ultimately accelerating the hit-to-lead optimization process in drug discovery.

References

-

Exploring the therapeutic potential of prolinamides as multi-targeted agents for Alzheimer's disease treatment: molecular docking and molecular dynamic simulation studies Source: PubMed Central (PMC) / Springer URL:[Link]

-

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors Source: Beilstein Journal of Organic Chemistry URL:[Link]

-

New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities Source: PLOS One URL:[Link]

Sources

- 1. Exploring the therapeutic potential of prolinamides as multi-targeted agents for Alzheimer's disease treatment: molecular docking and molecular dynamic simulation studies [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 3. N-Methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide|CAS 1316222-92-0 [benchchem.com]

- 4. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities | PLOS One [journals.plos.org]

Spectroscopic Analysis of N-(2-Fluorophenyl)pyrrolidine-2-carboxamide: A Comprehensive Guide to NMR, IR, and Mass Spectrometry

Executive Summary

N-(2-Fluorophenyl)pyrrolidine-2-carboxamide (CAS: 884313-93-3)[1] is a highly functionalized prolinamide derivative. Compounds containing the pyrrolidine-2-carboxamide scaffold are foundational in modern medicinal chemistry, frequently serving as chiral organocatalysts, dipeptidyl peptidase-4 (DPP-4) inhibitors, and central nervous system (CNS) modulators[2]. The integration of an ortho-fluorophenyl group introduces unique stereoelectronic effects, including potential intramolecular hydrogen bonding and altered lipophilicity, which are critical for target-receptor binding.

This whitepaper provides an in-depth, self-validating technical framework for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). By understanding the causality behind the analytical signals—such as scalar heteronuclear coupling and specific fragmentation pathways—researchers can confidently verify the integrity of synthesized or procured batches.

Physicochemical & Structural Profiling

Before initiating spectroscopic analysis, establishing the baseline physicochemical properties is essential for selecting appropriate solvents, ionization methods, and acquisition parameters. The molecule consists of a basic secondary amine (pyrrolidine ring) and a neutral amide linked to a fluorinated aromatic system.

| Property | Value | Analytical Relevance |

| Chemical Formula | C₁₁H₁₃FN₂O | Determines expected isotopic distribution in MS. |

| Molecular Weight | 208.23 g/mol | Nominal mass for low-res MS targeting. |

| Monoisotopic Mass | 208.1012 Da | Target for HRMS (e.g., TOF or Orbitrap). |

| Predicted pKa (Amine) | ~8.5 - 9.0 | Dictates the use of positive electrospray ionization (ESI+). |

| Hydrogen Bond Donors | 2 (Amine N-H, Amide N-H) | Influences IR stretching and NMR solvent exchange. |

| Hydrogen Bond Acceptors | 2 (C=O, F) | Potential for intramolecular N-H···F interactions. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for mapping the atom-to-atom connectivity of N-(2-Fluorophenyl)pyrrolidine-2-carboxamide. A multi-nuclear approach (¹H, ¹³C, ¹⁹F) is required to fully resolve the structural nuances, particularly the influence of the highly electronegative fluorine atom[3].

Rationale & Solvent Selection

DMSO-d₆ is the recommended solvent. Unlike CDCl₃, DMSO-d₆ strongly solvates the polar amide and amine groups, restricting rapid proton exchange. This allows for the clear observation of the amine and amide N-H protons, which are critical for verifying the integrity of the carboxamide linkage.

¹H NMR Analysis

The ¹H NMR spectrum is defined by three distinct regions: the aromatic system, the aliphatic pyrrolidine ring, and the heteroatom protons.

-

Causality of Shifts: The amide N-H proton is significantly deshielded (~9.5–10.0 ppm) due to the electron-withdrawing nature of the adjacent carbonyl and the potential intramolecular hydrogen bonding with the ortho-fluorine. The pyrrolidine H-2 proton is a distinct doublet of doublets (~3.8 ppm) due to its proximity to the chiral center and the electronegative nitrogen[2].

| Proton Environment | Expected Shift (δ, ppm) | Multiplicity | Integration | J-Coupling Notes |

| Amide N-H | 9.50 - 10.00 | Broad singlet | 1H | Exchanges with D₂O |

| Aromatic H-6' (ortho to N) | 7.90 - 8.10 | td or m | 1H | Coupled to F and adjacent H |

| Aromatic H-3', H-4', H-5' | 7.10 - 7.30 | m | 3H | Complex multiplet due to F |

| Pyrrolidine H-2 | 3.70 - 3.90 | dd | 1H | ³J coupling to H-3 |

| Pyrrolidine H-5 (CH₂) | 2.80 - 3.10 | m | 2H | Adjacent to amine nitrogen |

| Pyrrolidine H-3, H-4 (CH₂) | 1.60 - 2.20 | m | 4H | Aliphatic ring envelope |

| Amine N-H | 2.50 - 3.00 | Broad singlet | 1H | Exchanges with D₂O |

¹³C and ¹⁹F NMR Analysis

Carbon-13 NMR provides a rigid backbone map, but its true diagnostic power here lies in heteronuclear scalar coupling (J_CF) . The ¹⁹F nucleus (spin ½) couples with the ¹³C nuclei of the aromatic ring, splitting the carbon signals into doublets. The magnitude of this splitting decays with distance, providing a self-validating ruler for carbon assignment[3].

-

¹J_CF (Direct): ~245 Hz (C-2' attached to F).

-

²J_CF (Ortho): ~10–20 Hz (C-1' and C-3').

-

³J_CF (Meta): ~5–8 Hz (C-4' and C-6').

| Carbon Environment | Expected Shift (δ, ppm) | Multiplicity | J_CF (Hz) |

| Amide C=O | 172.0 - 174.0 | s | - |

| Aromatic C-2' (C-F) | 153.0 - 156.0 | d | ~245 |

| Aromatic C-1' (C-N) | 126.0 - 128.0 | d | ~11 |

| Aromatic C-3' | 115.0 - 117.0 | d | ~19 |

| Aromatic C-4', C-5', C-6' | 122.0 - 125.0 | d / s | 0 - 8 |

| Pyrrolidine C-2 | 60.0 - 62.0 | s | - |

| Pyrrolidine C-5 | 46.0 - 48.0 | s | - |

| Pyrrolidine C-3 | 29.0 - 31.0 | s | - |

| Pyrrolidine C-4 | 25.0 - 27.0 | s | - |

¹⁹F NMR: A single multiplet is expected around -120 to -130 ppm (referenced to CFCl₃). The multiplet arises from complex ³J and ⁴J couplings with the adjacent aromatic protons.

Multi-nuclear NMR logic validating the structural connectivity of the target molecule.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy provides rapid orthogonal validation of the functional groups.

-

Causality of Vibrations: The presence of both a secondary amine and a secondary amide results in overlapping but distinguishable N-H stretching bands. The highly polarized C=O bond (Amide I) will dominate the spectrum, while the C-F bond provides a strong, characteristic stretch in the fingerprint region[3].

| Functional Group | Mode | Wavenumber (cm⁻¹) | Intensity / Shape |

| Amine N-H | Stretch | 3300 - 3400 | Medium, broad |

| Amide N-H | Stretch | 3250 - 3350 | Strong, sharp |

| Amide C=O (Amide I) | Stretch | 1660 - 1690 | Very Strong |

| N-H Bend / C-N (Amide II) | Bend/Stretch | 1520 - 1550 | Strong |

| Aromatic C=C | Stretch | 1600, 1450 | Medium |

| C-F | Stretch | 1200 - 1250 | Strong |

High-Resolution Mass Spectrometry (LC-ESI-MS/MS)

Mass spectrometry confirms the exact molecular weight and structural sequence. Because the pyrrolidine nitrogen is highly basic, Positive Electrospray Ionization (ESI+) is the optimal technique, yielding a robust [M+H]⁺ ion[2].

Fragmentation Causality (MS/MS)

Collision-Induced Dissociation (CID) of the [M+H]⁺ ion (m/z 209.1090) follows predictable thermodynamic pathways:

-

Amide Bond Cleavage (Primary): The weakest point is the C-N amide bond. Cleavage results in the loss of neutral 2-fluoroaniline (111 Da), leaving a highly stable pyrrolidine-2-carbonyl cation at m/z 98.06 .

-

Decarbonylation (Secondary): The m/z 98.06 ion readily loses carbon monoxide (CO, 28 Da) to form a pyrrolidinium cation at m/z 70.06 .

ESI-MS/MS fragmentation pathways of N-(2-Fluorophenyl)pyrrolidine-2-carboxamide.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity (E-E-A-T), the following step-by-step methodologies must be employed to generate reproducible spectral data.

Protocol A: Multi-Nuclear NMR Acquisition

-

Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Instrument Calibration: Tune and match the probe for ¹H (400/500 MHz), ¹³C (100/125 MHz), and ¹⁹F (376/470 MHz) frequencies. Shimming must achieve a TMS line width of <0.8 Hz to resolve the complex ¹⁹F-¹³C couplings.

-

Acquisition (¹H): Run a standard 1D sequence (zg30) with 16 scans, a relaxation delay (D1) of 2 seconds, and an acquisition time of 3 seconds.

-

Acquisition (¹³C): Run a proton-decoupled sequence (zgpg30) with a minimum of 1024 scans to ensure adequate signal-to-noise for the quaternary C-F carbon. Set D1 to 2.5 seconds.

-

Acquisition (¹⁹F): Run a proton-coupled ¹⁹F sequence with 64 scans. Reference the spectrum to an external standard of CFCl₃ (0 ppm) or use the unified scale based on the ¹H TMS signal.

Protocol B: ATR-FTIR Analysis

-

Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

-

Sample Application: Place 1–2 mg of the neat solid compound directly onto the ATR crystal.

-

Compression: Apply the pressure anvil until the pressure gauge indicates optimal contact (preventing signal attenuation in the high-frequency N-H region).

-

Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹. Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth.

Protocol C: LC-HRMS/MS

-

Sample Preparation: Prepare a 1 µg/mL solution of the compound in 50:50 Water:Acetonitrile containing 0.1% Formic Acid (to promote protonation).

-

Chromatography: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Use a gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at 0.4 mL/min.

-

Source Parameters (ESI+): Capillary voltage: 3.5 kV; Desolvation temperature: 350°C; Cone gas flow: 50 L/h.

-

Acquisition: Scan m/z 50–500 in high-resolution mode (e.g., TOF resolution > 30,000). For MS/MS, isolate m/z 209.1 and apply a collision energy ramp of 15–35 eV using Argon as the collision gas.

References

-

PubChem. "Pyrrolidine-2-carboxamide." National Center for Biotechnology Information, U.S. National Library of Medicine. Available at:[Link][2]

-

PubChem. "N-(2-Fluorophenyl)acetamide." National Center for Biotechnology Information, U.S. National Library of Medicine. Available at:[Link][3]

Sources

Strategic Targeting with Fluorinated Pyrrolidine Carboxamides: A Whitepaper on Emerging Therapeutic Applications

Executive Summary

In contemporary medicinal chemistry, the fluorinated pyrrolidine carboxamide scaffold has transitioned from a niche structural curiosity to a highly privileged chemotype. By strategically integrating the profound stereoelectronic effects of the carbon-fluorine (C-F) bond with the versatile hydrogen-bonding capacity of the carboxamide group, researchers have unlocked a robust platform for targeting previously intractable enzymes and receptors. This technical guide explores the physicochemical rationale behind this scaffold, details its primary therapeutic targets—ranging from multidrug-resistant tuberculosis to neurodegenerative diseases—and provides self-validating experimental workflows for their synthesis and biological evaluation.

The Physicochemical & Stereoelectronic Rationale

The success of fluorinated pyrrolidine carboxamides is not coincidental; it is rooted in strict physical chemistry principles that dictate molecular conformation and target affinity[1].

-

The Gauche Effect & Conformational Pre-organization: The pyrrolidine ring is inherently flexible, leading to an entropic penalty upon binding to a target protein. The introduction of a highly electronegative fluorine atom induces a stereoelectronic phenomenon known as the gauche effect. To minimize stereoelectronic repulsion between the highly polarized C-F bond and the nitrogen lone pair, the ring is forced into a highly specific puckered state (typically Cγ-exo or Cγ-endo). This locks the scaffold into its bioactive conformation, drastically lowering the entropic cost of target engagement.

-

Modulation of Basicity and Lipophilicity: Fluorine’s electron-withdrawing nature significantly lowers the pKa of the adjacent pyrrolidine amine. This reduction in basicity enhances the molecule's lipophilicity (LogD) at physiological pH, improving membrane permeability and shielding the molecule from rapid oxidative metabolism by cytochrome P450 enzymes[1].

-

Carboxamide as a Bidentate Anchor: The carboxamide moiety (-CONH₂) provides a rigid, planar dipole. It acts simultaneously as a hydrogen bond donor and acceptor, allowing the molecule to anchor deeply into hydrophilic protein pockets while maintaining sufficient polarity to cross biological barriers, such as the blood-brain barrier (BBB)[2].

Validated Therapeutic Targets & Mechanistic Pathways

Overcoming MDR-TB: Direct Inhibition of Enoyl-ACP Reductase (InhA)

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) has severely compromised the efficacy of first-line drugs like Isoniazid (INH). INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. Mutations in KatG account for over 50% of INH-resistant clinical isolates[3].

Pyrrolidine carboxamides have emerged as a novel class of direct InhA inhibitors [4]. Through high-throughput screening and subsequent structure-based optimization, these compounds have been shown to bind directly to the InhA-NADH complex, completely bypassing the need for KatG activation[3][5]. Computer-aided design of orally bioavailable pyrrolidine carboxamides has yielded analogs with predicted IC50 values reaching the low nanomolar range (~5 nM)[5].

Figure 1: Mechanistic divergence of direct InhA inhibition vs. KatG-dependent prodrug activation.

Metabolic Control: DPP-4 Inhibition in Type 2 Diabetes

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease responsible for the rapid degradation of incretin hormones, which are vital for glucose homeostasis. Fluorinated pyrrolidine amides have been extensively explored as potent DPP-4 inhibitors[6]. The strategic placement of a fluorine atom on the pyrrolidine ring enhances the binding kinetics within the S1 and S2 pockets of the DPP-4 active site, yielding highly potent, nanomolar inhibitors that extend the half-life of endogenous incretins[6].

Antimicrobial Action: Targeting Prolyl-tRNA Synthetase (PRS)

Febrifugine and halofuginone are potent antiparasitic agents that target prolyl-tRNA synthetase (PRS), halting protein synthesis. However, their clinical utility is limited by metabolic instability. Isosteric replacement of the 3-hydroxy group on the pyrrolidine ring with a 3-fluoro group yields fluorinated analogs that maintain the critical hydrogen-bonding network within the PRS active site while entirely preventing phase II metabolic glucuronidation[7]. These 3-fluoro analogs exhibit potent antifungal activity against C. albicans, comparable to the natural product iturin A[7].

Neurological Modulation: Selective MAO-B Inhibition

In the treatment of Parkinson's Disease, selective inhibition of Monoamine Oxidase B (MAO-B) over MAO-A is critical to avoid hypertensive crises. Chiral fluorinated pyrrolidine hybrids have demonstrated extraordinary selectivity and potency as MAO-B inhibitors. Specific analogs have achieved IC50 values as low as 0.019 μM—exhibiting 10-fold greater activity than the reference drug safinamide[8]. The carboxamide functionality in these molecules is pivotal for balancing the polarity required for optimal blood-brain barrier penetration[2].

Quantitative Efficacy Landscape

The following table synthesizes the quantitative efficacy of fluorinated pyrrolidine carboxamides across their primary therapeutic targets.

| Therapeutic Target | Disease Indication | Scaffold / Lead Compound | Efficacy (IC50 / EC50) | Mechanism of Action |

| Enoyl-ACP Reductase (InhA) | Tuberculosis (MDR-TB) | Pyrrolidine Carboxamide (d6 / PCAMs) | ~5 nM to 10.05 μM | Direct enzyme inhibition, bypassing KatG activation[3][5] |

| Dipeptidyl Peptidase-4 (DPP-4) | Type 2 Diabetes | Fluorinated Pyrrolidine Amides | Low Nanomolar | Prevention of incretin degradation[6] |

| Prolyl-tRNA Synthetase (PRS) | Fungal / Parasitic Infections | 3-Fluoro Halofuginone Analogs | Comparable to Iturin A | Inhibition of protein synthesis via PRS blockade[7] |

| Monoamine Oxidase B (MAO-B) | Parkinson's Disease | Chiral Fluorinated Pyrrolidine Hybrids | 0.019 μM | Selective neurotransmitter modulation[8] |

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is built into every step to prevent the propagation of false positives.

Protocol 1: Stereospecific Synthesis of the Fluorinated Core

Objective: Synthesize the fluorinated pyrrolidine carboxamide while strictly controlling the stereocenter to induce the required gauche effect.

-

Fluorination: Begin with the methyl ester of Boc-4-hydroxyproline. Treat the substrate with Diethylaminosulfur trifluoride (DAST) at -78°C in anhydrous dichloromethane[6].

-

Causality: DAST is selected over harsher reagents to facilitate a clean S_N2 nucleophilic displacement. This guarantees the stereospecific inversion of configuration necessary to establish the precise spatial arrangement of the fluorine atom.

-

-

Amide Coupling: Saponify the ester to the free carboxylic acid. Activate the acid using oxalyl chloride in dry DMF at 0°C, followed by the dropwise addition of the target primary amine to form the carboxamide[9].

-

Self-Validation (NMR Gating): Before proceeding to biological assays, the intermediate must undergo ^19F-NMR and ^1H-NMR analysis.

-

Validation Check: Analyze the ^3J(H,F) coupling constants. If the coupling constants do not align with the mathematically predicted Cγ-exo or Cγ-endo envelope conformation, the synthesis has failed to induce the required gauche effect, and the batch must be discarded.

-

Protocol 2: Kinetic Validation of Direct InhA Enzyme Inhibition

Objective: Confirm that the synthesized compound acts as a direct InhA inhibitor and quantify its IC50.

-

Enzyme Pre-incubation: In a microplate, combine recombinant InhA enzyme, NADH co-factor, and serial dilutions of the fluorinated pyrrolidine carboxamide[9]. Incubate for 30 minutes at room temperature.

-

Causality: Inhibitors of this class often exhibit slow-binding kinetics. Pre-incubation ensures the system reaches thermodynamic equilibrium before the reaction begins, preventing artificially inflated IC50 values.

-

-

Reaction Initiation & Monitoring: Add the substrate (trans-2-enoyl-ACP) to initiate the reaction. Monitor the oxidation of NADH to NAD+ by measuring the decrease in absorbance at 340 nm using a spectrophotometer[9].

-

Self-Validation (Counter-Screening):

-

Validation Check: Test the lead compounds in a whole-cell assay using both wild-type M. tuberculosis and a KatG-deficient mutant strain. If the compound is a true direct InhA inhibitor, its Minimum Inhibitory Concentration (MIC) will remain identical across both strains. A loss of efficacy in the mutant indicates a false positive acting via the classical prodrug pathway[3].

-

Figure 2: Self-validating workflow for the synthesis and kinetic evaluation of InhA inhibitors.

References

1.[2] Artificial Intelligence in the Discovery and Optimization of Carboxamide-Containing Therapeutic Agents. Jetir.Org. 2 2.[1] (S)-4,4-difluoropyrrolidine-2-carboxamide | 719267-96-6. Benchchem. 1 3.[4] Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. Journal of Medicinal Chemistry - ACS Publications. 4 4.[3] Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PMC - NIH. 3 5.[7] Synthesis of Novel Fluorinated Febrifugine Analogs and Evaluation of Their Antifungal Activity. TU Dublin Research / ChemMedChem. 7 6.[5] Computer-Aided Design of Orally Bioavailable Pyrrolidine Carboxamide Inhibitors of Enoyl-Acyl Carrier Protein Reductase of Mycobacterium tuberculosis with Favorable Pharmacokinetic Profiles. MDPI. 5 7.[8] Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC - NIH. 8 8.[6] Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. MDPI. 6 9.[9] Application Notes and Protocols: Synthesis of Enzyme Inhibitors from (R)-Pyrrolidine-3-Carboxylic Acid Derivatives. Benchchem. 9

Sources

- 1. (S)-4,4-difluoropyrrolidine-2-carboxamide | 719267-96-6 | Benchchem [benchchem.com]

- 2. jetir.org [jetir.org]

- 3. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Computer-Aided Design of Orally Bioavailable Pyrrolidine Carboxamide Inhibitors of Enoyl-Acyl Carrier Protein Reductase of Mycobacterium tuberculosis with Favorable Pharmacokinetic Profiles | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]

- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Structure-Activity Relationship of N-Aryl Pyrrolidine Carboxamides: A Technical Guide for Drug Discovery Professionals

Abstract

The N-aryl pyrrolidine carboxamide scaffold is a privileged motif in modern medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological entities. This guide provides an in-depth exploration of the structure-activity relationships (SAR) governing the interaction of these compounds with key protein targets, including N-acylethanolamine acid amidase (NAAA) and the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. By dissecting the intricate interplay between structural modifications and biological activity, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate the chemical space of N-aryl pyrrolidine carboxamides and accelerate the design of novel therapeutics. We will delve into the causal relationships behind synthetic strategies, the nuances of biological evaluation, and the interpretation of SAR data, all grounded in authoritative scientific literature.

Introduction: The Ascendancy of the N-Aryl Pyrrolidine Carboxamide Scaffold

The N-aryl pyrrolidine carboxamide core, characterized by a central pyrrolidine ring linked to an aromatic system via a carboxamide bridge, has emerged as a cornerstone in the development of potent and selective modulators of various enzymes and receptors. Its prevalence in drug discovery can be attributed to a combination of favorable physicochemical properties, including a balance of rigidity and flexibility, and the synthetic tractability that allows for systematic exploration of chemical space. This guide will focus on two prominent examples of therapeutic targets where this scaffold has proven particularly fruitful: the inhibition of NAAA for the treatment of inflammation and pain, and the inhibition of InhA as a strategy against tuberculosis.

Core Principles of Structure-Activity Relationship (SAR)

The biological activity of N-aryl pyrrolidine carboxamides is exquisitely sensitive to structural modifications at three key positions: the N-aryl ring, the pyrrolidine core, and the carboxamide linker. Understanding the impact of these modifications is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

The N-Aryl Moiety: A Key Determinant of Potency and Selectivity

The nature and substitution pattern of the N-aryl ring are critical for target engagement. This portion of the molecule often interacts with specific pockets within the target protein, and subtle changes can lead to dramatic shifts in activity.

-

Substituent Effects on the Aryl Ring: The electronic and steric properties of substituents on the aryl ring play a pivotal role in modulating biological activity. For instance, in the context of NAAA inhibition, small, lipophilic substituents at the 3-position of a terminal phenyl group have been shown to be preferable for optimal potency.[1] Conversely, in the development of InhA inhibitors, the introduction of appropriate polyaromatic moieties can significantly increase inhibitory activity.[2]

-

Aromatic System Variation: Replacing the phenyl ring with other aromatic or heteroaromatic systems can lead to improved activity or selectivity. This strategy, known as scaffold hopping, allows for the exploration of new intellectual property space and the optimization of ADME (absorption, distribution, metabolism, and excretion) properties.

The Pyrrolidine Core: A Scaffold for Stereochemical Control

The pyrrolidine ring provides a rigid scaffold that orients the N-aryl and carboxamide functionalities in a defined spatial arrangement. The stereochemistry of the pyrrolidine ring is often a crucial factor in determining biological activity.

-

Chirality and Enantioselectivity: In many cases, only one enantiomer of a chiral pyrrolidine carboxamide will exhibit the desired biological activity. For example, in a series of pyrrolidine carboxamide inhibitors of InhA, it was found that only one enantiomer was active.[2][3][4] This highlights the importance of asymmetric synthesis or chiral resolution in the development of these compounds.

-

Substitution on the Pyrrolidine Ring: Modifications to the pyrrolidine ring itself, such as the introduction of substituents, can influence the overall conformation of the molecule and its interaction with the target.

The Carboxamide Linker: A Modulator of Flexibility and Interaction

The carboxamide linker is not merely a passive connector; its conformation and ability to participate in hydrogen bonding are critical for target binding.

-

Conformational Rigidity vs. Flexibility: The degree of conformational freedom in the linker region can impact both potency and selectivity. For NAAA inhibitors, conformationally flexible linkers have been shown to increase inhibitory potency but decrease selectivity against fatty acid amide hydrolase (FAAH).[1] Conversely, conformationally restricted linkers can enhance selectivity.[1]

-

Hydrogen Bonding: The amide functionality can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the active site of the target protein.

Case Study 1: N-Aryl Pyrrolidine Carboxamides as NAAA Inhibitors

N-acylethanolamine acid amidase (NAAA) is a lysosomal enzyme that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (PEA). Inhibition of NAAA increases endogenous PEA levels, offering a promising therapeutic strategy for inflammatory and pain-related disorders.

SAR Insights for NAAA Inhibition

Systematic studies have revealed key SAR trends for N-aryl pyrrolidine carboxamides as NAAA inhibitors:

-

Terminal Phenyl Group: Small, lipophilic substituents at the 3-position of a terminal phenyl group are favored for optimal potency.[1]

-

Linker Flexibility: Increasing the conformational flexibility of the linker between the pyrrolidine and the terminal phenyl group can enhance inhibitory potency but may reduce selectivity over FAAH.[1]

-

Linker Rigidity: Introducing conformational constraints in the linker, such as a rigid 4-phenylcinnamoyl group, can improve selectivity for NAAA over FAAH.[1]

Mechanism of Action: NAAA Inhibition and Anti-inflammatory Signaling

The inhibition of NAAA by N-aryl pyrrolidine carboxamides leads to an accumulation of PEA, which then activates the peroxisome proliferator-activated receptor-alpha (PPAR-α). This nuclear receptor plays a key role in regulating inflammatory gene expression.

Sources

- 1. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Rational Design and Optimization of Novel Pyrrolidine-2-Carboxamide Analogs: A Technical Guide to Scaffold Discovery and Lead Optimization

Executive Summary

In modern drug discovery, the pursuit of highly selective, orally bioavailable small molecules relies heavily on the utilization of "privileged scaffolds." The pyrrolidine-2-carboxamide motif has emerged as a structurally versatile and highly effective core for targeting complex protein-protein interactions and deep ATP-binding clefts[1]. By restricting the conformational flexibility of attached pharmacophores and providing highly directional hydrogen-bonding capabilities, this scaffold has driven breakthroughs across multiple therapeutic areas, ranging from antiviral agents to kinase inhibitors[2][3].

This technical guide synthesizes field-proven insights into the discovery and optimization of pyrrolidine-2-carboxamide analogs. Rather than merely listing structural modifications, this whitepaper elucidates the causality behind experimental choices, providing self-validating protocols to ensure scientific integrity and reproducibility in your lead optimization workflows.

Structural Rationale: The Privileged Nature of Pyrrolidine-2-Carboxamide

The efficacy of the pyrrolidine-2-carboxamide scaffold is rooted in its stereoelectronic properties.

-

Conformational Restriction: The five-membered pyrrolidine ring restricts the dihedral angles (

and -

Directional Hydrogen Bonding: The carboxamide group serves as a critical hydrogen bond donor/acceptor pair. When positioned at the C2 (alpha) position, it projects into binding pockets with precise vector geometry, making it ideal for interacting with the hinge regions of kinases or the zinc-binding domains of viral proteins[2][3].

-

Chiral Integrity: The intrinsic chirality at the C2 position allows for the synthesis of distinct

and

Case Study I: Antiviral Optimization (HCV NS5A Inhibition)

The development of Hepatitis C Virus (HCV) NS5A inhibitors perfectly illustrates the transformative power of the pyrrolidine-2-carboxamide linker. Early discovery efforts identified 4-phenylthiazole (Lead 18) as a modest HCV inhibitor[2]. However, direct attachment of the thiazole to lipophilic groups yielded poor target affinity.

The Causality of Optimization:

Researchers introduced a pyrrolidine-2-carboxamide group between the thiazole and a phenylacetyl moiety. The carboxamide linker acted as a critical hydrogen-bonding bridge to the NS5A Domain I, while the pyrrolidine ring occupied a highly conserved lipophilic sub-pocket. This single structural insertion caused a dramatic

Table 1: SAR of Thiazole-Derived Pyrrolidine-2-Carboxamides (HCV NS5A)

| Compound | Structural Modification | EC | CC | Oral Bioavailability (Rat) |

| Lead 18 | Modest 4-phenylthiazole base | 9440 | >50000 | N/A |

| Analog 42 | Insertion of pyrrolidine-2-carboxamide linker | 0.92 | >50000 | 18.7% |

| Analog 57 | Optimized pyrrolidine N-substitution | 4.6 | >10000 | 45.0% |

Data summarized from the structural evolution of HCV NS5A inhibitors[2].

Case Study II: Kinase Targeting (ROCK Inhibition)

Beyond antivirals, the scaffold has proven highly effective in targeting Rho-associated protein kinase (ROCK), a key regulator of actomyosin contraction and vasorelaxation.

The Causality of Stereochemistry:

In the optimization of N-substituted prolinamido indazoles, researchers discovered that the spatial orientation of the carboxamide is paramount. The

Table 2: SAR of Prolinamido Indazoles (ROCK Inhibitors)

| Compound | Stereochemistry | IC | Fold Improvement vs Lead | Vasorelaxant Activity |

| DL0805 (Lead) | Racemic | 10.5 | 1x | Weak |

| Analog 4a | 0.27 | 39x | Strong (Comparable to Fasudil) | |

| Analog 4b | 0.17 | 61x | Strong | |

| Analog 4h | >10.0 | N/A | Weak |

Data summarized from the discovery of prolinamido indazoles[3].

Mechanism of ROCK pathway inhibition by (S)-pyrrolidine-2-carboxamide derivatives.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in quality control (QC) checkpoints guarantee that the causality of the chemical or biological outcome is accurately measured.

Stereoretentive Synthesis Protocol

The primary risk during the synthesis of pyrrolidine-2-carboxamides is the epimerization of the C2 alpha-chiral center during amide coupling[1]. This protocol utilizes strict temperature control and specific coupling reagents to prevent oxazolone intermediate formation, which drives racemization.

Step-by-Step Methodology:

-

Activation: Dissolve 1.0 eq of Boc-L-Proline in anhydrous DMF under an inert argon atmosphere. Cool the reaction vessel to strictly 0°C. Causality: Low temperature kinetically disfavors the formation of the epimerization-prone oxazolone intermediate.

-

Coupling Reagent Addition: Add 1.1 eq of HATU and 2.0 eq of DIPEA. Stir for 10 minutes. Note: If epimerization is still observed, substitute DIPEA with the less basic 2,4,6-collidine.

-

Amine Addition: Slowly add 1.0 eq of the target amine (e.g., substituted indazole or thiazole) dissolved in DMF. Allow the reaction to slowly warm to 25°C over 4 hours.

-

Boc Deprotection: Isolate the intermediate via aqueous workup. Dissolve in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) in a 4:1 ratio at 0°C. Causality: TFA provides the necessary acidity to cleave the tert-butyl ester, while DCM stabilizes the resulting carbocation before it degrades into isobutylene gas.

-

Self-Validation (Critical QC): Following purification, analyze the product via Chiral HPLC against a synthesized racemic standard. An enantiomeric excess (ee) of

validates the stereoretentive integrity of the protocol.

Workflow for the stereoretentive synthesis of pyrrolidine-2-carboxamide analogs.

In Vitro Biological Validation (Cell Viability & Target Engagement)

To validate the biological efficacy of the synthesized analogs without false positives caused by assay interference, a robust cell-based assay is required.

Step-by-Step Methodology:

-

Cell Seeding: Seed target cells (e.g., HepG2 for cytotoxicity or specific viral replicon cells) in a 96-well plate at a density of

cells/well. Incubate for 24 hours at 37°C in 5% CO -

Compound Treatment: Prepare a 10-point half-log serial dilution of the pyrrolidine-2-carboxamide analog in DMSO. Add to the wells such that the final DMSO concentration does not exceed 0.5% (v/v). Causality: DMSO concentrations

can induce solvent-mediated cytotoxicity, skewing the EC -

MTT Assay: After 48 hours, add 20

L of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Causality: Only viable cells with active NAD(P)H-dependent oxidoreductase enzymes will reduce the tetrazolium dye to insoluble purple formazan, providing a direct proxy for metabolic viability. -

Solubilization & Readout: Remove media, add 150

L of DMSO to solubilize the formazan, and read absorbance at 570 nm. -

Self-Validation (Z'-Factor): Calculate the Z'-factor using positive (100% inhibition) and negative (vehicle) controls. A Z'-factor

validates the assay's dynamic range and confirms that the observed EC

References

1.[2] Kang, I.-J., et al. "A Potent, Selective, and Orally Bioavailable HCV NS5A Inhibitor for Treatment of Hepatitis C Virus: (S)-1-((R)-2-(Cyclopropanecarboxamido)-2-phenylacetyl)-N-(4-phenylthiazol-2-yl)pyrrolidine-2-carboxamide." Journal of Medicinal Chemistry, ACS Publications, 2016. URL:[Link] 2.[3] Wang, Y., et al. "Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents." Molecules, PMC / MDPI, 2018. URL:[Link] 3.[1] MDPI Authors. "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors." Molecules, MDPI, 2024. URL:[Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Substituted N-Phenylpyrrolidine-2-carboxamides

Executive Summary

The N-phenylpyrrolidine-2-carboxamide scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for compounds with a wide array of biological activities, including anticonvulsant and antimicrobial effects.[1][2][3] However, the journey from a promising hit compound to a viable drug candidate is dictated by a set of fundamental physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately determining its efficacy and safety profile.

This technical guide provides a comprehensive framework for the evaluation of key physicochemical properties of substituted N-phenylpyrrolidine-2-carboxamides. We move beyond mere data reporting to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. This document details robust, self-validating protocols for determining lipophilicity, aqueous solubility, ionization constant (pKa), and metabolic stability. Furthermore, it bridges these experimental findings with computational modeling, illustrating how a deep understanding of physicochemical properties can guide the rational design of superior drug candidates through Quantitative Structure-Activity Relationship (QSAR) studies.

Chapter 1: The Strategic Importance of the N-Phenylpyrrolidine-2-Carboxamide Scaffold

The pyrrolidine ring is a cornerstone of drug discovery, valued for its ability to explore three-dimensional chemical space due to its non-planar, sp3-hybridized nature.[4] When combined with an N-phenylcarboxamide moiety, this scaffold offers a versatile platform for generating structural diversity and fine-tuning molecular interactions with biological targets. The core structure, derived from L-proline, provides a chiral backbone that is frequently exploited in the synthesis of novel therapeutic agents.[1][5]

The significance of this scaffold is underscored by its presence in compounds investigated for various therapeutic applications:

-

Anticonvulsant Activity: Numerous studies have synthesized series of N-(substituted phenyl) pyrrolidine-2-carboxamides and demonstrated their efficacy in preclinical models of epilepsy, with some compounds showing activity comparable to standard drugs like carbamazepine.[1][3]

-

Antimicrobial Properties: As the threat of antibiotic resistance grows, novel scaffolds are urgently needed. Substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides have been synthesized and evaluated as potential mimics of antimicrobial peptides, showing promising activity against both Gram-positive and Gram-negative bacteria.[2][6]

-

Herbicidal and Insecticidal Activity: The versatility of the scaffold extends beyond human therapeutics, with analogues like N-phenyl pyrrolidin-2-ones being developed as potent inhibitors of protoporphyrinogen oxidase (PPO) for agricultural applications.[5][7]

The successful translation of these biologically active compounds into marketable products hinges on optimizing their physicochemical properties. A molecule must be able to dissolve in physiological fluids, permeate biological membranes, resist premature metabolic breakdown, and reach its target in sufficient concentration to exert its effect.[8][9] The following chapters provide the essential theoretical and practical knowledge to measure and interpret these critical parameters.

Chapter 2: Lipophilicity (LogP/LogD) - The Gatekeeper of Permeability

Theoretical Grounding: Lipophilicity, the "fat-loving" nature of a molecule, is arguably the most critical physicochemical property in drug design.[9] It is a primary determinant of a drug's ability to cross the lipid bilayer of cell membranes, a process essential for oral absorption and distribution to tissues.[10] Lipophilicity is most commonly quantified as the logarithm of the partition coefficient (LogP) between an immiscible organic phase (typically n-octanol) and an aqueous phase.[9] For ionizable compounds like N-phenylpyrrolidine-2-carboxamides, the distribution coefficient (LogD) at a specific pH is more physiologically relevant.

While essential for permeability, excessive lipophilicity can be detrimental, leading to poor aqueous solubility, increased non-specific binding to plasma proteins and tissues, and higher rates of metabolic clearance.[11] Therefore, achieving an optimal lipophilicity balance is a key objective in lead optimization.

Experimental Protocol: Lipophilicity Determination by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-throughput and reliable method for estimating lipophilicity.[10][12] The method is based on the principle that a compound's retention time on a non-polar stationary phase is proportional to its lipophilicity.[11]

Step-by-Step Methodology:

-

System Preparation:

-

Stationary Phase: Use a C18 reversed-phase column.

-

Mobile Phase A: Aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.4).

-

Mobile Phase B: Organic modifier (e.g., Methanol or Acetonitrile).

-

Rationale: The C18 column provides a hydrophobic environment. The mobile phase composition is varied to elute compounds based on their affinity for the stationary versus the mobile phase.

-

-

Sample Preparation:

-

Dissolve a small amount of each test compound in a suitable solvent (e.g., DMSO, Methanol) to create a 1 mg/mL stock solution.

-

Rationale: DMSO is a common solvent for initial stock solutions due to its ability to dissolve a wide range of compounds.

-

-

Isocratic Elution & Data Acquisition:

-

Perform a series of isocratic elutions for each compound, varying the percentage of the organic modifier (e.g., 40%, 50%, 60%, 70%, 80% Methanol).

-

Inject a small volume (e.g., 5-10 µL) of the sample for each run.

-

Record the retention time (t_R) for each compound at each mobile phase composition. Determine the column dead time (t_0) using a non-retained marker like sodium nitrate.

-

Rationale: Running multiple isocratic elutions allows for the extrapolation of retention to a purely aqueous mobile phase, which is the standard for lipophilicity indices.

-

-

Data Analysis:

-

For each run, calculate the retention factor (k) using the formula: k = (t_R - t_0) / t_0.

-

Calculate the logarithm of the retention factor (log k).

-

Plot log k versus the percentage of the organic modifier.

-

Extrapolate the linear regression line to 0% organic modifier (100% aqueous phase). The y-intercept represents the log k_w value, which is a reliable index of lipophilicity and correlates well with logP.

-

Rationale: This extrapolation provides a standardized measure of lipophilicity that is independent of any single mobile phase condition.[11]

-

Data Presentation: Structure-Lipophilicity Relationships

The substitution pattern on the N-phenyl ring dramatically influences lipophilicity. The following table illustrates the predicted effect of common substituents on the calculated LogP (cLogP) of a hypothetical N-phenylpyrrolidine-2-carboxamide core.

| Substituent (R) | Position on Phenyl Ring | Predicted cLogP | Rationale for Change |

| -H (Unsubstituted) | - | 2.10 | Baseline lipophilicity of the core scaffold. |

| -Cl | 4- (para) | 2.81 | The halogen atom is hydrophobic, increasing LogP. |

| -OCH₃ | 4- (para) | 2.08 | The ether oxygen adds some polarity, but the methyl group adds hydrophobicity, resulting in a minor change. |

| -NO₂ | 4- (para) | 1.82 | The nitro group is highly polar and capable of hydrogen bonding, significantly decreasing LogP. |

| -CF₃ | 4- (para) | 2.94 | The trifluoromethyl group is a strong lipophilicity enhancer. |

Note: cLogP values are illustrative and would be calculated using software like CS ChemOffice.[13]

Visualization: RP-HPLC Workflow for Lipophilicity

Caption: Workflow for Lipophilicity (log kw) Determination by RP-HPLC.

Chapter 3: Aqueous Solubility - The Cornerstone of Bioavailability

Theoretical Grounding: Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature and pH. It is a fundamental prerequisite for absorption from the gastrointestinal tract and for formulating intravenous dosage forms.[14] Poor solubility is a major cause of failure in drug development, leading to low and variable bioavailability.[8] For drug discovery, solubility is typically categorized as:

-

High: > 100 µg/mL

-

Moderate: 10 - 100 µg/mL

-

Low: < 10 µg/mL

Solubility is influenced by factors such as molecular size, lipophilicity, and the ability to form hydrogen bonds. For N-phenylpyrrolidine-2-carboxamides, the crystal lattice energy of the solid form also plays a significant role.

Experimental Protocol: Kinetic Solubility Assay by Direct UV-Vis

This protocol describes a high-throughput method for determining kinetic solubility, which measures the solubility of a compound precipitating from a DMSO stock solution. It is highly relevant for early discovery, where compounds are often handled in DMSO.[14]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a high-concentration stock solution of the test compound (e.g., 10 mM in 100% DMSO).

-

Prepare the assay buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

-

Rationale: The high-concentration DMSO stock serves as the source from which the compound will be diluted and potentially precipitate in the aqueous buffer.

-

-

Sample Preparation & Incubation:

-

In a 96-well microplate, add a small volume of the DMSO stock (e.g., 2 µL) to a larger volume of the aqueous buffer (e.g., 198 µL). This creates a final nominal concentration of 100 µM with 1% DMSO.

-

Seal the plate and shake vigorously for 1-2 hours at room temperature.

-

Rationale: Vigorous shaking ensures the system reaches a state of "kinetic" equilibrium, where either the compound has fully dissolved or has precipitated out of the supersaturated solution.

-

-

Separation of Undissolved Compound:

-

Centrifuge the plate at high speed (e.g., 3000 x g) for 15-20 minutes to pellet any precipitated solid.

-

Alternatively, use a 96-well filter plate to separate the supernatant from the precipitate.

-

Rationale: This step is critical to ensure that only the dissolved compound is measured.

-

-

Quantification:

-

Carefully transfer the clear supernatant to a new UV-transparent 96-well plate.

-

Measure the absorbance of the supernatant using a UV-Vis plate reader at the compound's λ_max.

-

Create a standard curve using known concentrations of the compound in a solution of 1% DMSO in PBS (prepared by serial dilution from the stock, ensuring no precipitation occurs).

-

Calculate the concentration of the dissolved compound in the supernatant by comparing its absorbance to the standard curve. This concentration is the kinetic solubility.

-

Rationale: The standard curve provides a direct relationship between absorbance and concentration, allowing for accurate quantification of the soluble fraction.

-

Data Presentation: Structure-Solubility Relationships